4-nitrobenzyl nicotinate synthesis pathway
4-nitrobenzyl nicotinate synthesis pathway
I have gathered substantial information on both proposed synthesis pathways for 4-nitrobenzyl nicotinate.
For Pathway 1 (Fischer-Speier Esterification): I have general procedures for acid-catalyzed esterification, including the use of H2SO4 or p-TsOH, reflux conditions, and work-up involving neutralization with a base like NaHCO3. I also have information on purification by recrystallization or column chromatography.
For Pathway 2 (from Nicotinoyl Chloride): I have found methods for preparing nicotinoyl chloride from nicotinic acid using thionyl chloride. I also have information on the subsequent reaction of the acid chloride with an alcohol, which is a standard method for ester formation. This pathway is advantageous as it's not a reversible reaction, unlike Fischer esterification.
For characterization: I have found some general information on the expected IR and NMR spectral data for molecules containing nitro and ester functional groups, as well as aromatic rings. However, I have not yet found a specific experimental melting point or complete spectral data for 4-nitrobenzyl nicotinate itself.
My next step will be to synthesize the collected information into the requested in-depth guide. I will structure the document logically, explaining the chemistry behind each step. I will create the tables and Graphviz diagrams as required. I will also make sure to include detailed, step-by-step protocols based on the gathered procedures. Finally, I will compile the reference list.
Given the information at hand, I can proceed with generating the full technical guide. I will infer typical characterization data based on the known functional groups if specific data for the final compound remains elusive, and I will note this in the text.
I will now proceed to write the final response.
Final Answer: The user wants an in-depth technical guide on the synthesis of 4-nitrobenzyl nicotinate. The guide should be structured autonomously, focusing on scientific integrity and providing detailed, practical information for researchers. It needs to cover:
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Two primary synthesis pathways :
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Fischer-Speier esterification of nicotinic acid with 4-nitrobenzyl alcohol.
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Reaction of nicotinoyl chloride with 4-nitrobenzyl alcohol.
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Detailed explanations :
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Reaction mechanisms.
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Causality behind experimental choices.
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Self-validating protocols.
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Data Presentation :
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Tables for quantitative data.
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Step-by-step experimental protocols.
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Visualization :
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Graphviz diagrams for pathways and workflows.
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Authoritative Grounding :
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In-text citations.
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A complete, numbered reference list with clickable URLs at the end.
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I have performed comprehensive searches and gathered information on both synthesis pathways, including the preparation of the intermediate nicotinoyl chloride. I have also found general procedures for work-up and purification, as well as some information on the expected spectroscopic characteristics of the final product. I can now proceed to structure and write the in-depth technical guide as requested, including the creation of tables and Graphviz diagrams. I have sufficient information to fulfill all parts of the user's request.
I will now generate the final response. The user wants an in-depth technical guide on the synthesis of 4-nitrobenzyl nicotinate. The guide should be structured autonomously, focusing on scientific integrity and providing detailed, practical information for researchers. It needs to cover:
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Two primary synthesis pathways :
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Fischer-Speier esterification of nicotinic acid with 4-nitrobenzyl alcohol.
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Reaction of nicotinoyl chloride with 4-nitrobenzyl alcohol.
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Detailed explanations :
-
Reaction mechanisms.
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Causality behind experimental choices.
-
Self-validating protocols.
-
-
Data Presentation :
-
Tables for quantitative data.
-
Step-by-step experimental protocols.
-
-
Visualization :
-
Graphviz diagrams for pathways and workflows.
-
-
Authoritative Grounding :
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In-text citations.
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A complete, numbered reference list with clickable URLs at the end.
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I have already performed comprehensive searches covering both synthesis pathways, the preparation of the acid chloride intermediate, general work-up and purification procedures, and expected analytical data. I have enough information to construct the full guide as requested. I will now proceed to write the response.An In-Depth Technical Guide to the Synthesis of 4-Nitrobenzyl Nicotinate
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-nitrobenzyl nicotinate, a molecule with applications in chemical and pharmaceutical research. The document is designed to offer not only procedural details but also a deep understanding of the chemical principles that underpin these synthetic routes. By examining two primary methods—Fischer-Speier esterification and the acylation of 4-nitrobenzyl alcohol with nicotinoyl chloride—this guide aims to equip researchers with the knowledge necessary for efficient and successful synthesis. The discussion includes mechanistic insights, detailed experimental protocols, and methods for purification and characterization, ensuring a self-validating approach to the synthesis of this important chemical entity.
Introduction: The Chemical and Pharmaceutical Relevance of 4-Nitrobenzyl Nicotinate
4-Nitrobenzyl nicotinate, the ester formed from nicotinic acid (a form of vitamin B3) and 4-nitrobenzyl alcohol, serves as a valuable building block in organic synthesis and a useful compound in its own right. The presence of the electron-withdrawing nitro group on the benzyl moiety makes the benzylic position susceptible to specific chemical transformations and imparts unique electronic properties to the molecule. This feature is often exploited in the design of protecting groups for carboxylic acids, particularly in the synthesis of complex molecules like β-lactam antibiotics.[1] Furthermore, the chromophoric nature of the 4-nitrobenzyl group allows for its use in colorimetric assays. A thorough understanding of its synthesis is therefore crucial for professionals in drug discovery and development who may utilize this compound as a key intermediate or a final product.
Comparative Analysis of Synthetic Pathways
The synthesis of 4-nitrobenzyl nicotinate can be approached through several routes. This guide focuses on the two most common and reliable methods: the direct acid-catalyzed esterification of nicotinic acid and a two-step process involving the formation of a more reactive acyl chloride intermediate.
Pathway 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and direct method for forming esters from a carboxylic acid and an alcohol under acidic conditions.[2][3][4] This reaction is an equilibrium process, and specific strategies must be employed to drive the reaction to completion.
The reaction proceeds via a series of reversible steps, initiated by the protonation of the carbonyl oxygen of nicotinic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 4-nitrobenzyl alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired 4-nitrobenzyl nicotinate.
To favor the formation of the product, the equilibrium must be shifted to the right. This is typically achieved in one of two ways:
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Use of Excess Reagent: Employing a large excess of one of the reactants (usually the more cost-effective one) increases the probability of the forward reaction.[4][5]
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Removal of Water: The water produced as a byproduct can be removed from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[6]
Caption: Fischer-Speier Esterification Pathway.
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Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add nicotinic acid (1.0 equivalent) and 4-nitrobenzyl alcohol (1.2 equivalents).
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Solvent and Catalyst: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water. Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 - 0.1 equivalents).
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Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction may take several hours to overnight to reach completion.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted nicotinic acid.[7] Subsequently, wash the organic layer with water and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.[8]
Pathway 2: Acylation via Nicotinoyl Chloride
This two-step approach involves first converting nicotinic acid into its more reactive acid chloride derivative, nicotinoyl chloride, which is then reacted with 4-nitrobenzyl alcohol. This method is often preferred as the second step is not an equilibrium reaction and typically proceeds to completion under milder conditions.
Nicotinoyl chloride is commonly prepared by treating nicotinic acid with thionyl chloride (SOCl₂).[1][9] The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion.
Mechanism and Rationale: The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride. A chloride ion is then eliminated, followed by the collapse of the intermediate and the loss of sulfur dioxide and a proton to form the acyl chloride. Due to the hydroscopic and reactive nature of nicotinoyl chloride, it is often prepared and used immediately in the next step without extensive purification.[1]
Caption: Synthesis of Nicotinoyl Chloride.
The highly electrophilic carbonyl carbon of nicotinoyl chloride readily reacts with the nucleophilic hydroxyl group of 4-nitrobenzyl alcohol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.
Mechanism and Rationale: The alcohol attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and a proton to form the ester. The base plays a crucial role in scavenging the HCl, preventing it from protonating the starting alcohol or the product.
Part A: Preparation of Nicotinoyl Chloride
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Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.
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Reaction: Add nicotinic acid (1.0 equivalent) to the flask, followed by an excess of thionyl chloride (e.g., 2-3 equivalents).
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Heating: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gases ceases.[1][9]
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Isolation: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. The resulting crude nicotinoyl chloride (often as its hydrochloride salt) can be used directly in the next step.
Part B: Esterification
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Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzyl alcohol (1.0 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition: Cool the solution in an ice bath. Slowly add a solution of the freshly prepared nicotinoyl chloride (1.0 equivalent) in the same anhydrous solvent.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
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Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl (to remove the base), saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary and Characterization
The successful synthesis of 4-nitrobenzyl nicotinate should be confirmed through various analytical techniques.
Reagent and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 236-239 | White crystalline solid |
| 4-Nitrobenzyl Alcohol | C₇H₇NO₃ | 153.14 | 92-95 | Pale yellow solid |
| 4-Nitrobenzyl Nicotinate | C₁₃H₁₀N₂O₄ | 258.23 | (Predicted) ~100-110 | (Expected) Solid |
Spectroscopic Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
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Infrared (IR) Spectroscopy: The IR spectrum of 4-nitrobenzyl nicotinate is expected to show characteristic absorption bands for the key functional groups. A strong carbonyl (C=O) stretching vibration for the ester should appear around 1720-1740 cm⁻¹. The presence of the nitro group will be indicated by two strong bands, typically around 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).[5] Aromatic C-H and C=C stretching vibrations will also be present.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will provide clear evidence of the structure. A singlet corresponding to the two benzylic protons (–CH₂–) is expected around 5.4-5.6 ppm. The aromatic protons of the 4-nitrophenyl group will likely appear as two doublets in the range of 7.5-8.3 ppm. The protons of the pyridine ring of the nicotinate moiety will show characteristic signals in the aromatic region, typically between 7.4 and 9.2 ppm.
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¹³C NMR: The carbon NMR spectrum will show a signal for the ester carbonyl carbon around 164-166 ppm. The benzylic carbon signal should appear around 65-70 ppm. The remaining signals will correspond to the aromatic carbons of the two ring systems.
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Conclusion and Best Practices
Both the Fischer-Speier esterification and the acylation via nicotinoyl chloride are viable methods for the synthesis of 4-nitrobenzyl nicotinate. The choice between them depends on factors such as available equipment, desired reaction scale, and sensitivity of the starting materials.
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Fischer-Speier Esterification is a more direct, one-pot synthesis but requires careful management of the reaction equilibrium. It is often suitable for larger-scale preparations where the use of a Dean-Stark trap is practical.
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Acylation via Nicotinoyl Chloride provides a more controlled and generally higher-yielding reaction that is not reversible. However, it involves an additional step and requires the handling of the moisture-sensitive and corrosive reagent, thionyl chloride.
For any synthesis, adherence to safety protocols is paramount. All manipulations, especially those involving thionyl chloride, should be performed in a well-ventilated fume hood. The use of appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Proper work-up and purification are critical to obtaining a product of high purity, which is essential for subsequent applications in research and development.
References
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PrepChem. (n.d.). Synthesis of Nicotinoyl chloride. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of nicotinoyl chloride hydrochloride. Retrieved from [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, April 27). phenyl nicotinamide derivatives promoted by dcc. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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University of the Fraser Valley. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
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The Review of Diabetic Studies. (2025, March 12). Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r). Retrieved from [Link]
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ResearchGate. (n.d.). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]
- Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.
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Organic Syntheses. (n.d.). nicotinic acid. Retrieved from [Link]
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Neliti. (2022, August 27). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]
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